3-chloro-N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]propanamide
Description
3-Chloro-N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]propanamide is a heterocyclic compound featuring a pyrrole core substituted with a cyano group, a 3-chloropropanamide chain, a furan-2-ylmethyl moiety, and two methyl groups at positions 4 and 3. Its molecular formula is C₁₆H₁₇ClN₄O₂, with a molecular weight of 338.8 g/mol (estimated from structural analogs in ).
This compound is structurally analogous to intermediates used in medicinal chemistry, such as pyrazole carboxamides (), but its specific applications remain underexplored in publicly available literature.
Properties
IUPAC Name |
3-chloro-N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethylpyrrol-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-10-11(2)19(9-12-4-3-7-21-12)15(13(10)8-17)18-14(20)5-6-16/h3-4,7H,5-6,9H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUVHGAADNXIRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)NC(=O)CCCl)CC2=CC=CO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
3-chloro-N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium hydroxide or ammonia.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing furan and pyrrole moieties exhibit significant anticancer properties. The incorporation of the cyano group enhances the reactivity of the compound, potentially leading to improved efficacy against various cancer cell lines. Studies have shown that similar derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through molecular docking studies, revealing its ability to interact with key enzymes involved in inflammatory pathways. For instance, compounds with similar structures have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and inflammation .
Antimicrobial Activity
Compounds with furan and pyrrole rings have demonstrated antimicrobial activity against a range of pathogens. This is particularly relevant in the context of rising antibiotic resistance, as novel compounds are needed to combat infections .
Material Science
Polymer Chemistry
The unique structure of 3-chloro-N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]propanamide allows it to be utilized in the development of advanced materials. Its ability to act as a building block for polymers can lead to materials with enhanced thermal stability and mechanical properties. Research on similar compounds has shown their potential in creating high-performance polymers for various applications .
Nanotechnology
In nanotechnology, this compound can serve as a precursor for synthesizing nanoparticles with specific functionalities. The incorporation of furan and pyrrole units can impart unique electronic properties to the nanoparticles, making them suitable for applications in sensors and catalysis .
Agricultural Chemistry
Pesticide Development
The structural features of 3-chloro-N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]propanamide suggest potential use as a pesticide or herbicide. Compounds with similar frameworks have been studied for their ability to disrupt biochemical pathways in pests, providing a basis for developing environmentally friendly agricultural chemicals .
Case Studies
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with structurally related pyrrole and pyrazole derivatives, focusing on substituent effects, synthesis protocols, and physicochemical properties.
Substituent Variations in Pyrrole-Based Compounds
Key Observations:
Aromatic vs.
Comparison with Pyrazole Carboxamide Derivatives
describes 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-1H-pyrazole-4-carboxamides (e.g., compounds 3a–3p), which share functional motifs with the target compound:
- Shared Features: Chloro and cyano groups for electrophilic reactivity. Aromatic substituents (e.g., phenyl, 4-chlorophenyl) influencing steric bulk.
- Divergences :
- Core Heterocycle : Pyrazole vs. pyrrole rings alter electronic distribution and hydrogen-bonding capacity.
- Synthesis : Pyrazole derivatives are synthesized via EDCI/HOBt-mediated coupling (yields: 62–71% ), while the target compound’s synthetic route is unspecified but likely involves similar amidation steps.
Physicochemical Data:
Biological Activity
3-Chloro-N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Properties
Recent studies have indicated that compounds similar to 3-chloro-N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]propanamide exhibit significant anticancer activity. For example, derivatives of pyrazole have shown potent cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | SF-268 | 12.50 |
| Compound C | NCI-H460 | 42.30 |
These values demonstrate the potential of similar structures in targeting cancer cells effectively .
Antiviral Activity
The compound's structural analogs have been evaluated for antiviral properties. For instance, certain derivatives showed enhanced activity against retroviruses, with effective concentrations (EC50) ranging from 130 to 263 µM, indicating a promising therapeutic profile for viral infections .
The biological activity of 3-chloro-N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]propanamide may be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been reported to inhibit various kinases involved in cancer progression.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which could contribute to their protective effects against cellular damage.
Study 1: Anticancer Efficacy
A study evaluated the effectiveness of a related compound in inhibiting tumor growth in vivo. The results indicated a significant reduction in tumor size compared to control groups, supporting the anticancer potential of this class of compounds.
Study 2: Virucidal Activity
In vitro tests demonstrated that a derivative exhibited substantial virucidal activity against HIV, with a notable reduction in viral load at concentrations as low as 0.20 µM . This finding underscores the potential for developing antiviral therapies based on the compound's structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
